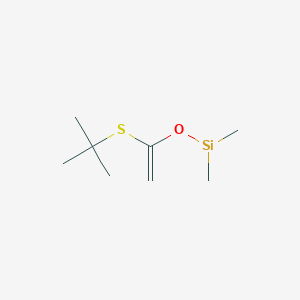![molecular formula C17H23FN2O B12532807 Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-](/img/structure/B12532807.png)
Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- is a complex organic compound that features a pyridine ring substituted with a fluoro-hexynyl group and a methoxy-pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine,3-(6-chloro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
- Pyridine,3-(6-bromo-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
- Pyridine,3-(6-iodo-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
Uniqueness
The uniqueness of Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H23FN2O |
|---|---|
Peso molecular |
290.38 g/mol |
Nombre IUPAC |
3-(6-fluorohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C17H23FN2O/c1-20-10-6-8-16(20)14-21-17-11-15(12-19-13-17)7-4-2-3-5-9-18/h11-13,16H,2-3,5-6,8-10,14H2,1H3/t16-/m0/s1 |
Clave InChI |
HZRJVZGFTVHZGZ-INIZCTEOSA-N |
SMILES isomérico |
CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCF |
SMILES canónico |
CN1CCCC1COC2=CN=CC(=C2)C#CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



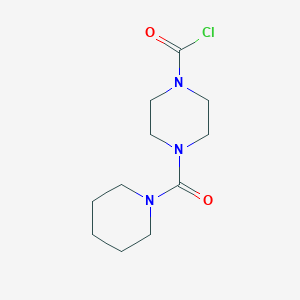
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
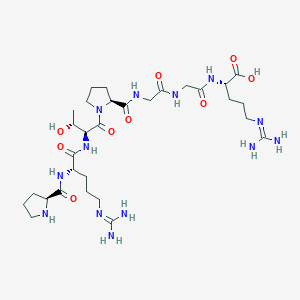
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
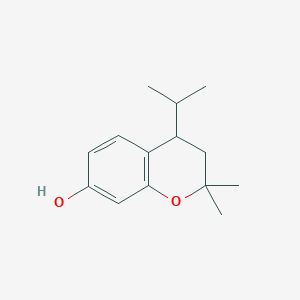
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
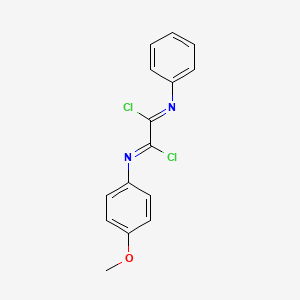
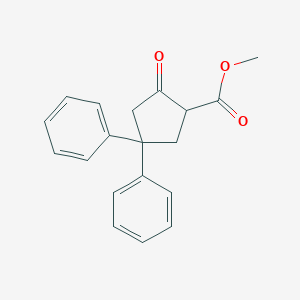
![6-Iodo-2-[(pentan-2-yl)oxy]-3-propyl-4H-1-benzopyran-4-one](/img/structure/B12532774.png)
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
